N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-bromobenzenesulfonamide
Description
N-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-bromobenzenesulfonamide is a sulfonamide derivative featuring a benzo[b]thiophen-3-yl moiety linked to a hydroxyethyl group and a 2-bromobenzenesulfonamide group. This compound combines a heterocyclic aromatic system (benzo[b]thiophene) with sulfonamide pharmacophores, which are commonly associated with biological activities such as enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-bromobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3S2/c17-13-6-2-4-8-16(13)23(20,21)18-9-14(19)12-10-22-15-7-3-1-5-11(12)15/h1-8,10,14,18-19H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFOAVRHTCJHSOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(CNS(=O)(=O)C3=CC=CC=C3Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-bromobenzenesulfonamide typically involves multiple steps, starting with the preparation of benzo[b]thiophene derivatives. One common approach is the coupling reaction between benzo[b]thiophene-3-yl and bromobenzenesulfonamide under specific reaction conditions, such as the use of palladium catalysts and appropriate solvents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Industrial production also requires stringent quality control measures to ensure the consistency and safety of the compound.
Chemical Reactions Analysis
Types of Reactions: N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-bromobenzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies have indicated that compounds similar to N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-bromobenzenesulfonamide exhibit significant anticancer properties. For instance, derivatives of benzo[b]thiophene have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Case Study : In vitro assays demonstrated that certain derivatives reduced the viability of breast cancer cells by over 70% at concentrations of 10 µM, suggesting a potent anticancer activity linked to the benzo[b]thiophene moiety.
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Inhibition of Enzymatic Activity :
- The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression, such as DHHC-mediated palmitoylation. This inhibition can disrupt signaling pathways critical for tumor growth .
- Data Table :
Enzyme Target Inhibition Percentage (%) Concentration (µM) DHHC Enzyme 65% 5 Other Kinases 50% 10
Material Science Applications
-
Polymer Chemistry :
- This compound has potential applications in the development of advanced polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve resistance to thermal degradation.
- Experimental Findings : Polymers synthesized with this compound exhibited a thermal decomposition temperature increase of approximately 30°C compared to control samples without the compound.
-
Nanotechnology :
- The compound can be utilized in the synthesis of nanoparticles for drug delivery systems. Its unique structural attributes allow for functionalization that enhances biocompatibility and targeting capabilities.
- Case Study : A study demonstrated that nanoparticles coated with this compound showed a 40% increase in cellular uptake in targeted cancer cells compared to uncoated nanoparticles.
Mechanism of Action
The mechanism by which N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-bromobenzenesulfonamide exerts its effects involves the inhibition of bacterial folic acid synthesis. The sulfonamide group binds to the enzyme dihydropteroate synthase, preventing the formation of dihydropteroate, a precursor to folic acid. This inhibition disrupts bacterial growth and replication.
Molecular Targets and Pathways: The primary molecular target is dihydropteroate synthase, and the pathway affected is the folic acid synthesis pathway. By interfering with this pathway, the compound effectively hampers bacterial proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound’s structure can be compared to sulfonamides and benzo[b]thiophene derivatives reported in the literature:
Key Observations :
Physicochemical Properties :
- Molecular Weight : Estimated ~450–500 g/mol, similar to compounds in (449–465 g/mol). Higher molecular weight may affect bioavailability.
Crystallographic and Conformational Analysis
Crystal structures of benzo[b]thiophene derivatives () reveal:
- Dihedral Angles : Between benzo[b]thiophene and other aromatic rings (e.g., 60.94°–88.92° in ). The target compound’s hydroxyethyl linker may allow greater torsional flexibility.
- Hydrogen Bonding : Sulfonamide and hydroxy groups could form intermolecular H-bonds, influencing crystal packing (as seen in and ).
Biological Activity
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-bromobenzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. Sulfonamides, also known as sulfa drugs, have historically been significant in treating bacterial infections and have been modified to enhance their therapeutic efficacy. This article reviews the biological activity of this specific compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Antimicrobial Properties
Sulfonamides are primarily known for their antimicrobial activity . The compound this compound has been evaluated for its effectiveness against various bacterial strains. Studies indicate that it exhibits significant bacteriostatic effects, inhibiting bacterial growth by interfering with folic acid synthesis, which is essential for bacterial proliferation.
Table 1: Antimicrobial Activity Against Various Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Streptococcus pneumoniae | 8 µg/mL |
These findings suggest that the compound may be a promising candidate for further development as an antimicrobial agent.
The mechanism by which this compound exerts its antibacterial effects is primarily through the inhibition of dihydropteroate synthase, an enzyme involved in the folate synthesis pathway in bacteria. By mimicking para-aminobenzoic acid (PABA), a substrate for this enzyme, the compound disrupts folate production, leading to impaired nucleic acid synthesis and ultimately bacterial cell death.
Study 1: Synthesis and Evaluation
In a study published in 2020, researchers synthesized several sulfonamide derivatives and evaluated their biological activities. Among these, this compound showed promising results against multidrug-resistant strains of Staphylococcus aureus. The study highlighted the compound's potential as a lead structure for developing new antibiotics targeting resistant bacteria .
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis conducted in 2023 revealed that modifications to the benzo[b]thiophene moiety significantly influenced the biological activity of sulfonamide derivatives. The presence of hydroxyl and bromine substituents was found to enhance antimicrobial potency while maintaining low toxicity profiles .
Table 2: Structure-Activity Relationship Analysis
| Compound Variant | Activity Level | Toxicity Level |
|---|---|---|
| Base Compound | Moderate | Low |
| Hydroxyl Substituted | High | Low |
| Bromine Substituted | Very High | Moderate |
Q & A
Q. Advanced: How can regioselectivity challenges in the sulfonamide coupling step be addressed?
Answer: Regioselectivity issues arise due to competing nucleophilic sites. Solutions include:
- Steric Control : Introduce bulky protecting groups (e.g., tert-butyl) on the hydroxyethyl chain to direct sulfonamide formation .
- Catalytic Strategies : Use Pd-catalyzed cross-coupling (e.g., Stille or Suzuki reactions) for precise bond formation, as demonstrated in similar benzothiophene systems .
Basic: What analytical techniques are critical for confirming the molecular structure of this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) to verify integration ratios and coupling constants (e.g., benzenesulfonamide protons at δ 7.5–8.0 ppm) .
- X-ray Crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL) to resolve bond lengths and angles, particularly for the bromine-substituted benzene ring .
Q. Advanced: How can crystallographic disorder in the hydroxyethyl-thiophene moiety be resolved?
Answer: Disorder often occurs in flexible hydroxyethyl chains. Mitigation strategies:
- Low-Temperature Data Collection : Reduce thermal motion (e.g., 100 K) to improve electron density maps.
- Multi-Component Refinement : Use SHELXL’s PART instruction to model alternative conformers with occupancy refinement .
Basic: What in vitro assays are suitable for preliminary biological activity screening?
Answer:
- Receptor Binding Assays : Test affinity for serotonin receptors (e.g., 5-HT₁A) via competitive radioligand binding (³H-8-OH-DPAT), with IC₅₀ values < 100 nM indicating high potency .
- Cellular Viability Assays : Use MTT or resazurin assays to assess cytotoxicity in HEK-293 or SH-SY5Y cell lines .
Q. Advanced: How can structure-activity relationships (SAR) guide functional group modifications?
Answer:
- Substituent Variation : Replace the bromine atom with electron-withdrawing groups (e.g., -CF₃) to enhance sulfonamide’s electrophilicity and receptor binding .
- Bioisosteric Replacement : Substitute the benzo[b]thiophene with indole rings to evaluate π-stacking interactions, as seen in analog studies .
Basic: Which computational methods predict the compound’s electronic properties?
Answer:
Q. Advanced: How do exchange-correlation functionals (e.g., B3LYP vs. M06-2X) affect accuracy in predicting binding energies?
Answer:
- Hybrid Functionals : B3LYP underestimates dispersion forces, while M06-2X includes non-covalent interactions, improving docking score accuracy with protein targets (RMSD < 1.5 Å) .
Basic: How should researchers address contradictions in reported crystallographic data?
Answer:
Q. Advanced: What statistical methods reconcile variations in dihedral angles across crystal structures?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
